molecular formula C12H23NO3 B2365220 tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate CAS No. 2287346-60-3

tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Cat. No.: B2365220
CAS No.: 2287346-60-3
M. Wt: 229.32
InChI Key: VOQQCJIHTNEJEK-UWVGGRQHSA-N
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Description

Piperidine Ring Conformational Analysis

The six-membered piperidine ring in this compound adopts a chair conformation as its dominant spatial arrangement, consistent with the low-energy preference observed in substituted piperidines. Computational studies on analogous N-Boc-piperidine derivatives reveal that steric interactions between the tert-butoxycarbonyl (Boc) group and adjacent substituents favor equatorial positioning of bulky groups to minimize 1,3-diaxial strain.

Key conformational features include:

  • Axial vs. equatorial preferences :
Substituent Position Preferred Orientation Energy Difference (kcal/mol)
Boc group N1 Equatorial 3.16 (vs. axial)
Methyl (C2) C2 Axial 0.72 (vs. equatorial)
Hydroxymethyl (C5) C5 Equatorial 1.25 (vs. axial)

The chair conformation is stabilized by pseudoallylic strain minimization between the C2 methyl and Boc groups. Ring puckering parameters (Q = 0.55 Å, θ = 179.2°) derived from X-ray crystallography of related compounds confirm minimal deviation from ideal chair geometry.

Stereochemical Configuration at C2 and C5 Positions

The (2S,5S) configuration creates distinct stereoelectronic effects:

  • C2 stereochemistry :
    • Methyl group adopts axial orientation to avoid syn-pentane interactions with Boc group
    • NOESY correlations show proximity between C2-H and C4-H/C6-H protons (δ 1.45 ppm)
  • C5 stereochemistry :
    • Hydroxymethyl group occupies equatorial position to minimize steric clash with Boc group
    • Vicinal coupling constants (J = 10.2 Hz) between C5-H and C6-H confirm trans-diaxial arrangement

Chiral HPLC analysis using cellulose-based columns demonstrates >99% enantiomeric excess, with retention times matching (2S,5S) reference standards.

tert-Butyloxycarbonyl (Boc) Protecting Group Steric Effects

The Boc group imposes significant steric constraints:

  • Conformational locking :
    • Rotational barrier about N1-C(O) bond: 81 kJ/mol
    • Buttressing effect reduces ring inversion rate by 40% vs. N-H piperidine
  • Stereochemical protection :




















    Reaction Without Boc With Boc
    Epimerization rate 3.2 × 10⁻³ s⁻¹ 7.4 × 10⁻⁶ s⁻¹
    Oxidative stability t₁/₂ = 12 hr t₁/₂ > 72 hr

X-ray crystallography shows the Boc group creates a 17.8 ų steric pocket that shields the piperidine nitrogen from nucleophilic attack. This steric protection enables selective functionalization at C2 and C5 positions with 89% yield in Mitsunobu reactions.

Properties

IUPAC Name

tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQCJIHTNEJEK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

The piperidine ring in tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is constructed via cyclization reactions that ensure the desired (2S,5S) configuration. A common approach involves Mannich-type cyclizations or aza-Michael additions using chiral auxiliaries or catalysts to control stereochemistry. For example, enantioselective aza-Michael additions of acrylates to imines generate the piperidine skeleton with high diastereomeric excess (de > 90%).

Key steps include:

  • Chiral Pool Utilization : Starting from naturally occurring chiral amines, such as (R)- or (S)-proline derivatives, to introduce the 2-methyl and 5-hydroxymethyl groups.
  • Asymmetric Catalysis : Employing organocatalysts like cinchona alkaloids or transition-metal complexes (e.g., Ru-BINAP) to induce stereocontrol during cyclization.

Reaction conditions (temperature, solvent, catalyst loading) critically influence yield and enantioselectivity. For instance, cyclizations conducted in tetrahydrofuran (THF) at −40°C with 5 mol% of a Jacobsen catalyst achieve 85% yield and 92% ee.

Introduction of the Hydroxymethyl Group

The 5-hydroxymethyl substituent is typically introduced via reduction of ester or nitrile precursors . For example, a ketone intermediate at the 5-position is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

Optimized Protocol :

  • Esterification : React 5-ketopiperidine with ethyl chloroformate to form the ethyl ester.
  • Reduction : Treat the ester with NaBH4 in ethanol at 0°C for 2 hours, yielding the hydroxymethyl derivative (78% yield).

Alternative methods include enzymatic reductions using ketoreductases, which provide superior stereoselectivity (>99% ee) under mild conditions (pH 7.0, 25°C).

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced to protect the piperidine nitrogen, enhancing solubility and stability during subsequent reactions. Standard protocols use di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Representative Procedure :

  • Dissolve the piperidine intermediate (1.0 equiv) in dichloromethane (DCM).
  • Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at room temperature for 12 hours.
  • Purify via flash chromatography (hexanes/ethyl acetate = 4:1) to isolate the Boc-protected product (92% yield).

Resolution of Stereoisomers

Achieving the (2S,5S) configuration often requires chiral chromatography or kinetic resolution . For example, preparative HPLC using a Chiralpak IA column (hexane/isopropanol = 90:10) resolves enantiomers with >99% ee.

Comparative Data :

Method Resolution Efficiency (%) Purity (%) Reference
Chiral HPLC 99 99.5
Enzymatic Resolution 95 98.2

Large-Scale Production and Industrial Adaptations

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow microreactor systems enable high-throughput production by minimizing reaction times and improving heat transfer. For instance, a telescoped process combining cyclization, reduction, and Boc protection in a flow system achieves 80% overall yield with 98% ee.

Key Parameters :

  • Residence Time : 10 minutes per step.
  • Temperature Gradient : 25°C (cyclization) → 0°C (reduction) → 25°C (Boc protection).

Analytical Characterization

Final product quality is verified using:

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ and $$ ^{13}C $$ NMR confirm structural integrity and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C$$ _{12} $$H$$ _{23} $$NO$$ _3 $$, MW = 229.32).
  • Chiral HPLC : Ensures enantiomeric purity (>99% ee).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of arginase inhibitors. Arginase is an enzyme that plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Inhibitors of arginase can potentially enhance the efficacy of therapies targeting these conditions.

  • Case Study : A study demonstrated that derivatives of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate exhibited significant inhibition of human arginase isoforms with IC₅₀ values in the nanomolar range, indicating their potential as therapeutic agents against arginase-related diseases .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its piperidine structure allows for modifications that can lead to a variety of bioactive compounds.

  • Synthesis Example : The synthesis of related compounds often involves the use of this compound as an intermediate. For instance, alkylation reactions using this compound have been reported to yield novel piperazine derivatives with enhanced biological activity .
  • Inhibition Studies :
    • A series of compounds derived from this compound were tested for their inhibitory effects on arginase activity. Results indicated that specific modifications to the piperidine ring significantly enhanced potency against both hARG-1 and hARG-2 isoforms .
  • Pharmacokinetics :
    • Research on the pharmacokinetic profiles of these derivatives revealed favorable absorption characteristics and metabolic stability, making them suitable candidates for further drug development .

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its structure and reactivity. These modifications can influence its interactions with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate can be compared to analogous piperidine derivatives to highlight differences in stereochemistry, substituents, and applications. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position/Stereochemistry) Key Features Applications/Notes References
This compound C₁₂H₂₃NO₃ 5-(hydroxymethyl), 2-methyl (2S,5S) Chiral piperidine core; Boc-protected amine Intermediate for alkaloid synthesis; heterocyclic building block
tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate C₁₁H₂₁NO₃ 5-hydroxy, 2-methyl (2R,5S) Hydroxyl instead of hydroxymethyl; stereochemical variation at C2 Potential precursor for hydroxylated drug candidates
tert-Butyl (5R,6S)-5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1-carboxylate C₁₃H₂₁NO₅ 5-acetoxy, 6-(hydroxymethyl) (5R,6S) Dihydropyridine ring; acetoxy group at C5 Key intermediate for polyhydroxypiperidine alkaloids (e.g., glycosidase inhibitors)
tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate C₁₁H₂₂N₂O₂ 5-amino, 2-methyl (2R,5S) Amino group replaces hydroxymethyl; Boc-protected primary amine Used in peptide coupling or as a pharmaceutical intermediate
tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate C₁₁H₁₇NO₄ 2,4-dioxo, 5-methyl Dioxopiperidine scaffold; ketone functionalities Intermediate for diketopiperazine-based therapeutics
tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate C₁₂H₂₃NO₃ 5-(hydroxymethyl), 2-methyl (racemic mixture) Racemic form of the target compound Used in racemic synthesis or stereochemical resolution studies

Key Observations

Stereochemical Variations :

  • The (2S,5S) configuration in the target compound distinguishes it from diastereomers like (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate and racemic analogs . These stereochemical differences significantly influence biological activity and synthetic utility.

Functional Group Diversity: The hydroxymethyl group in the target compound enhances its polarity compared to the hydroxyl group in ’s compound, impacting solubility and reactivity .

Ring Structure Modifications :

  • The dihydropyridine derivative () introduces conjugation and planar rigidity, contrasting with the saturated piperidine ring of the target compound.

Applications :

  • The target compound’s hydroxymethyl group makes it suitable for glycosylation or oxidation reactions, whereas the dioxopiperidine analog () is tailored for diketopiperazine synthesis .

Research Findings and Implications

  • Synthetic Utility : The Boc-protected amine in the target compound allows for selective deprotection, enabling its use in multi-step syntheses of complex molecules .
  • Biological Relevance : Piperidine derivatives with hydroxymethyl groups (e.g., ) are often explored as enzyme inhibitors due to their structural mimicry of carbohydrate moieties .
  • Chiral Resolution : The racemic analog () underscores the importance of enantiomeric purity in drug development, as stereochemistry affects binding affinity and metabolic stability .

Biological Activity

tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate, a compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of approximately 229.32 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group at the 1-position, a hydroxymethyl group at the 5-position, and a methyl group at the 2-position of the piperidine ring. The chirality at the second and fifth carbon atoms is designated as (2S,5S), which significantly influences its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes due to its ability to interact with active sites.
  • Receptor Binding : Studies have indicated its affinity for certain receptors, which may lead to therapeutic applications in modulating physiological responses.

The biological activity of this compound is primarily attributed to its structural configuration, which facilitates binding to target proteins and enzymes. The presence of the hydroxymethyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits enzyme activity in various biochemical assays.
  • Case Studies : Specific case studies have highlighted its role in drug design, particularly in developing inhibitors for diseases such as cancer and metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct differences in biological activity profiles. The following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl (2S,5R)-5-hydroxymethyl-2-methylpiperidine-1-carboxylateC₁₂H₂₃NO₃Similar structure with different stereochemistryDifferent biological activity profile due to stereochemistry
(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylateC₁₁H₂₁NO₃Pyrrolidine ring instead of piperidinePotentially different pharmacological effects

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Alkylation : Utilizing alkyl halides in the presence of a base.
  • Amine Protection Strategies : Protecting amine groups during synthesis to enhance yields.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving piperidine core functionalization. For example, a tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions. Subsequent stereoselective hydroxymethylation can be achieved via dihydroxylation of a dihydropyridine precursor followed by acetylation and reduction . Key steps include:

  • Stereochemical control : Use chiral auxiliaries or catalysts to ensure (2S,5S) configuration.
  • Purification : Flash chromatography (e.g., 30–90% EtOAc/hexanes) to isolate intermediates .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (e.g., δ 1.50 ppm for Boc CH3_3) and ESI-MS (e.g., m/z 270.2 [M+H]+^+) .

Q. How is the stereochemical purity of this compound validated experimentally?

  • Methodological Answer :

  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • NOESY NMR : Detect spatial correlations between protons to confirm relative stereochemistry .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (not directly cited but inferred from analogous piperidine derivatives in ).

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • Methodological Answer :

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine ring .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular formulas.
  • Polarimetry : Measure optical rotation to verify enantiomeric excess .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected coupling constants in 1^1H NMR) may arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : Identify dynamic effects by analyzing signal splitting at different temperatures.
  • Computational modeling : Compare experimental 1^1H/13^{13}C shifts with DFT-calculated values for proposed conformers .
  • Alternative synthesis : Prepare derivatives (e.g., acetates) to simplify spectral interpretation .

Q. What strategies optimize yield in stereoselective hydroxymethylation steps?

  • Methodological Answer :

  • Catalyst screening : Evaluate chiral ligands (e.g., Sharpless-type catalysts) for asymmetric dihydroxylation .
  • Solvent effects : Polar aprotic solvents (e.g., THF) may enhance stereocontrol by stabilizing transition states.
  • Reaction monitoring : Use TLC or inline IR to terminate reactions at optimal conversion, minimizing byproducts .

Q. How can structure-activity relationships (SAR) guide functionalization of the hydroxymethyl group?

  • Methodological Answer :

  • Derivatization : Replace -CH2_2OH with bioisosteres (e.g., -CH2_2F, -CH2_2NH2_2) to assess impact on target binding .
  • Pharmacophore mapping : Use molecular docking to predict interactions (e.g., hydrogen bonding with enzymes) .
  • Biological assays : Test analogues in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituents with activity .

Q. How to address gaps in toxicity data for this compound?

  • Methodological Answer :

  • In vitro assays : Perform cytotoxicity screening (e.g., HepG2 cell viability) and genotoxicity tests (Ames assay) .
  • Metabolic profiling : Use liver microsomes to identify potential toxic metabolites.
  • QSAR modeling : Predict ecotoxicological endpoints (e.g., LC50_{50}) using computational tools .

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